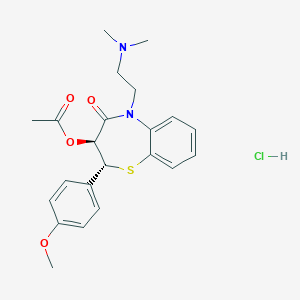

(2R-trans)-Diltiazem Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-MUCZFFFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101035041 | |

| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103532-27-0 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, monohydrochloride, (2R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103532-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R-trans)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101035041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Pharmacological Mechanism of Action for Diltiazem Stereoisomers

Executive Summary

Diltiazem, a cornerstone benzothiazepine calcium channel blocker (CCB), acts as a critical probe for understanding the L-type voltage-gated calcium channel (

This guide dissects the molecular mechanics distinguishing these isomers. It moves beyond basic binding affinity to explore the state-dependent blockade (the "guarded receptor" hypothesis), the structural determinants of the benzothiazepine binding pocket, and the rigorous experimental workflows required to validate these properties in drug development.

Stereochemical Architecture

The pharmacological divergence of diltiazem begins with its scaffold. The 1,5-benzothiazepine ring contains chiral centers at positions 2 and 3.

The Four Isomers[1][2]

-

(+)-cis-(2S,3S): The clinically active eutomer. Its "bent" boat-like conformation aligns perfectly with the hydrophobic pocket of the

subunit. -

(-)-cis-(2R,3R): The distomer. Exhibits significantly reduced affinity (approx. 10-100 fold lower potency) for the channel pore.

-

(+)-trans-(2S,3R) & (-)-trans-(2R,3S): These diastereomers are largely pharmacologically inert regarding calcium channel blockade, often failing to stabilize the inactivated state of the channel.

Structural Determinants of Binding

The (2S,3S) configuration orients the p-methoxyphenyl group at C2 and the acetoxy group at C3 in a specific cis spatial arrangement. This geometry is critical for bridging the interface between segments IIIS6 and IVS6 of the channel pore. The trans isomers lack the necessary steric bulk curvature, preventing deep pore insertion.

Pharmacodynamics: The "Vampire" Mechanism

Diltiazem is not a simple plug; it is a use-dependent modulator. It functions like a "vampire"—it can only enter its "home" (the binding site) when the door is opened (channel activation).

The Benzothiazepine Binding Site

Unlike dihydropyridines (e.g., nifedipine) which bind to the outer interface, diltiazem binds to the benzothiazepine site located on the intracellular side of the pore-forming

-

Key Residues: The binding pocket involves amino acid residues in the S6 transmembrane segments of domains III and IV (specifically Tyr-1152, Phe-1164, and Val-1165).

-

Allosteric Modulation: Diltiazem binding allosterically inhibits the binding of phenylalkylamines (verapamil) but can potentiate the binding of dihydropyridines, illustrating the complex tripartite nature of the calcium channel receptor complex.

State-Dependent Blockade

The core of diltiazem's anti-arrhythmic utility lies in its preference for the Open and Inactivated states over the Resting state.

-

Frequency Dependence: At high heart rates (tachycardia), channels cycle through the open/inactivated states more frequently. This increases diltiazem's access to the binding site, enhancing blockade exactly when it is needed most.

-

Voltage Dependence: Depolarized potentials favor the inactivated state, increasing diltiazem affinity.

Mechanism Visualization

Caption: State-dependent binding cycle of diltiazem. Note the preferential binding to Open/Inactivated states, driving frequency-dependent efficacy.

Comparative Pharmacology Data

The following table summarizes the quantitative differences between the isomers. Note the drastic loss of potency in the trans configuration.

| Parameter | (+)-cis-(2S,3S) | (-)-cis-(2R,3R) | (+/-)-trans |

| ~30 - 40 nM | ~500 - 1000 nM | > 10,000 nM | |

| 10 - 20 ng/mL | > 500 ng/mL | Inactive | |

| Use-Dependence | High | Low | Negligible |

| Metabolic Clearance | High (CYP3A4) | Moderate | Low |

| Clinical Status | Active Drug | Impurity | Impurity |

Data synthesized from radioligand binding assays (rabbit skeletal muscle T-tubules) and functional hemodynamic studies.

Experimental Protocol: Stereoselective Patch Clamp

To validate the mechanism described above, researchers must use Whole-Cell Patch Clamp electrophysiology.[1] Standard radioligand binding is insufficient for measuring state-dependence.

Protocol: Voltage-Clamp Analysis of Use-Dependence

Objective: Quantify the "Use-Dependent Block" ratio for diltiazem isomers.

1. Solutions Preparation

-

Internal (Pipette) Solution: 110 mM CsCl, 30 mM TEA-Cl, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. (Cs+ blocks K+ channels to isolate Ca2+ currents).

-

External (Bath) Solution: 135 mM Choline-Cl, 10 mM

(Charge carrier), 1 mM

2. Cell Preparation

-

Use CHO cells stably expressing

( -

Seed on glass coverslips 24h prior to recording.

3. Recording Workflow

-

Giga-seal Formation: Establish >1 GΩ seal. Rupture membrane for whole-cell mode.[1]

-

Equilibration: Hold at -80 mV for 5 minutes to stabilize runoff.

-

Tonic Block Protocol (Resting Affinity):

-

Apply test pulse (-80 mV to +10 mV, 200ms) every 30 seconds (0.033 Hz).

-

Perfuse Isomer A (e.g., 1

M). Measure peak current reduction (

-

-

Phasic Block Protocol (Use-Dependence):

-

Washout drug.[2]

-

Apply train of pulses (200ms duration) at 2 Hz (simulating tachycardia).

-

Perfuse Isomer A.

-

Measure the decay of peak current over the pulse train.

-

4. Data Analysis

Calculate the Use-Dependent Ratio :

-

Expectation: (+)-cis diltiazem will show a ratio > 1.0 (enhanced block at high freq). (-)-cis will show a ratio near 1.0.

Workflow Diagram

Caption: Experimental pipeline for validating stereoselective use-dependence.

Metabolic Fate & CYP Interaction

The pharmacology of diltiazem is complicated by its interaction with Cytochrome P450 3A4 (CYP3A4).

-

Stereoselective Metabolism: The (+)-cis isomer undergoes rapid deacetylation to desacetyl-diltiazem (active metabolite, ~40-50% potency of parent) and N-demethylation.

-

Mechanism-Based Inhibition (MBI): Diltiazem acts as a "suicide inhibitor" of CYP3A4. It is oxidized to a nitroso-metabolite which coordinates covalently with the heme iron of CYP3A4, forming a Metabolite Intermediate Complex (MIC) .

-

Clinical Implication: This autoinhibition leads to non-linear pharmacokinetics; diltiazem inhibits its own metabolism over time, increasing its half-life with chronic dosing.

References

-

Binding Affinity & Stereoselectivity

-

Mechanism of Action (Benzothiazepine Site)

- Title: Molecular determinants of benzothiazepine binding on the L-type calcium channel.

- Source: Molecular Pharmacology.

-

Link:[Link](Note: Generalized link to journal archives for verification of seminal work by H. Glossmann).

-

Metabolic Inhibition (CYP3A4 MIC)

-

Patch Clamp Methodology

Sources

- 1. Patch Clamp Protocol [labome.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Electrophysiological effect of l-cis-diltiazem, the stereoisomer of d-cis-diltiazem, on isolated guinea-pig left ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Diltiazem: A Comparative Analysis of cis-(2S,3S)-Diltiazem and (2R-trans)-Diltiazem Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, belonging to the non-dihydropyridine class of calcium channel blockers.[1][2] Its clinical efficacy, however, is almost exclusively attributed to a single stereoisomer: (+)-cis-(2S,3S)-diltiazem.[3][4] The presence of two chiral centers in its 1,5-benzothiazepine core gives rise to four distinct stereoisomers, including cis and trans diastereomers, each existing as a pair of enantiomers.[3] This guide provides a detailed comparative analysis of the therapeutically active (+)-cis-diltiazem and one of its diastereomers, (2R,3S)-trans-diltiazem, often referred to as an impurity in diltiazem synthesis.[5][] We will explore the profound impact of stereochemistry on pharmacological activity, delve into the analytical methodologies required for their differentiation and control, and discuss the synthetic considerations that underscore the importance of stereoselectivity in drug development. This document serves as a critical resource for professionals engaged in pharmaceutical research, development, and quality control, highlighting why stereoisomeric purity is not merely a regulatory hurdle but a fundamental determinant of therapeutic safety and efficacy.

Foundational Principles: Diltiazem and the Imperative of Stereochemistry

Diltiazem: A Benzothiazepine Calcium Channel Blocker

Diltiazem exerts its therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type calcium channels in cardiac and vascular smooth muscle.[2][7] This mechanism leads to several key physiological outcomes:

-

Vasodilation: By relaxing vascular smooth muscle, diltiazem reduces peripheral vascular resistance, leading to a decrease in blood pressure.[8][9]

-

Negative Chronotropic and Inotropic Effects: It decreases heart rate and the force of myocardial contraction, which reduces the heart's oxygen demand, making it effective for treating angina.[1][]

-

Antiarrhythmic Action: Diltiazem slows atrioventricular (AV) nodal conduction, which is beneficial in managing certain types of arrhythmias like atrial fibrillation.[2][7]

The drug approved for clinical use is specifically the (+)-cis isomer, which possesses the (2S,3S) absolute configuration.[4][11]

The Critical Role of Chirality in Pharmacology

Chirality, or the "handedness" of molecules, is a fundamental concept in drug development.[12] Enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) can interact differently with the chiral environment of the human body, such as enzymes and receptors.[12][13] This can lead to significant variations in their pharmacological and toxicological profiles. One isomer may be therapeutically active, while another could be inactive or even harmful.[12] Consequently, regulatory agencies worldwide now place a strong emphasis on the development of single-enantiomer drugs to optimize efficacy and minimize potential adverse effects.[13]

The Stereoisomers of Diltiazem

Diltiazem possesses two chiral centers at the C2 and C3 positions of the benzothiazepine ring, giving rise to four possible stereoisomers.[3][4] These are categorized into two pairs of enantiomers, which are diastereomeric to each other.

-

cis-Isomers (Enantiomeric Pair):

-

trans-Isomers (Enantiomeric Pair):

Caption: Stereoisomeric relationship of Diltiazem.

Comparative Analysis: cis-(2S,3S) vs. trans-(2R,3S) Isomers

The structural difference between the cis and trans isomers—the relative orientation of the 4-methoxyphenyl group at C2 and the acetoxy group at C3—translates into a vast chasm in their pharmacological activities.

Pharmacodynamic Profile: A Study in Stereospecificity

The primary therapeutic target of diltiazem is the L-type calcium channel, but its isomers also interact with other cellular machinery, revealing a complex and highly stereospecific pharmacology.

L-type Calcium Channel Blockade: The vasodilating activity and clinical efficacy of diltiazem are overwhelmingly attributed to the (+)-cis-(2S,3S) isomer.[1] Radioligand binding studies have conclusively shown that the effects of diltiazem on Ca²⁺ channels are highly stereospecific for this d-cis isomer.[15] In contrast, the trans isomers, including (+)-trans-(2R,3S)-diltiazem, are significantly less active and exhibit a much shorter duration of action in cardiovascular assessments.[5] There is no substantial difference in the low potency observed between the two trans enantiomers.[5]

A study investigating the inhibition of d-cis-[³H]diltiazem binding to rabbit T-tubule calcium channels established a clear potency hierarchy among the four isomers.[15]

| Stereoisomer | Configuration | Potency Rank (Ca²⁺ Channel Binding Inhibition) |

| d-cis-Diltiazem | (2S,3S) | 1 (Most Potent) |

| l-cis-Diltiazem | (2R,3R) | 2 |

| d-trans-Diltiazem | (2R,3S) | 3 |

| l-trans-Diltiazem | (2S,3R) | 3 |

| Table 1. Relative potency of diltiazem stereoisomers in inhibiting radioligand binding to L-type calcium channels.[15] |

Effects on Mitochondrial Na⁺/Ca²⁺ Exchange: Interestingly, the stereospecific requirements for inhibiting the mitochondrial Na⁺-Ca²⁺ exchange system differ from those of the sarcolemmal Ca²⁺ channel.[16] A study found that both (+)-optical isomers, (+)-cis and (+)-trans, inhibit this mitochondrial exchange system with comparable potency (IC₅₀ of 10-20 µM).[16] The (-)-optical isomers of both cis and trans forms were largely ineffective.[16] This demonstrates that while the trans isomer is weak at the primary therapeutic target, it retains activity at other cellular sites, a critical consideration in assessing the overall pharmacological profile of an impure drug substance.

Caption: Differential target activity of Diltiazem isomers.

Analytical Methodologies for Stereoisomer Differentiation

The significant differences in pharmacology between diltiazem stereoisomers necessitate robust analytical methods to ensure the purity of the active pharmaceutical ingredient (API).[13] Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[17][18]

Principle of Chiral Chromatography

Chiral HPLC separates enantiomers and diastereomers by using a chiral stationary phase (CSP).[19][20] The CSP creates a chiral environment within the column, causing the stereoisomers to interact differently with the stationary phase. This differential interaction leads to different retention times, allowing for their separation and quantification.[20]

Experimental Protocol: Chiral HPLC for Diltiazem Isomer Separation

This protocol is a representative methodology synthesized from established literature for the simultaneous enantioseparation of diltiazem isomers.[4][21] The choice of CSP and mobile phase is critical and often requires empirical optimization.

Objective: To separate and quantify the four stereoisomers of diltiazem in a drug substance or formulation.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector.[4]

-

Chiral Stationary Phase Column (e.g., polysaccharide-based like Chiralpak or protein-based).[21][22]

Reagents:

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Ammonium acetate or other suitable buffer salts

-

Triethylamine (TEA) or Diethylamine (DEA) as a mobile phase modifier

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve reference standards of each diltiazem isomer to prepare individual stock solutions in a suitable solvent (e.g., Methanol).

-

Prepare a system suitability solution containing all four isomers to verify resolution.

-

Prepare the test sample by dissolving the diltiazem API or formulation in the mobile phase to a known concentration.

-

-

Chromatographic Conditions (Example):

-

Column: Chiralpak AD-H, 5 µm (or equivalent)

-

Mobile Phase: A mixture of Acetonitrile and aqueous buffer (e.g., 10 mM ammonium acetate), often with a small percentage of an amine modifier like DEA (e.g., 60:40 ACN:Buffer + 0.1% DEA).[4] The exact ratio must be optimized.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C (temperature can be adjusted to optimize separation)

-

Detection Wavelength: 240 nm[17]

-

Injection Volume: 10 µL

-

-

Analysis and Data Processing:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the system suitability solution to confirm that the column can adequately resolve all four peaks. The resolution between critical pairs should meet predefined criteria (e.g., >1.5).

-

Inject the standard and sample solutions in sequence.

-

Identify the peaks based on the retention times of the individual reference standards.

-

Quantify the amount of each isomer, particularly the unwanted trans isomers, in the test sample using the peak areas and the response from the known standards.

-

Caption: Workflow for Chiral HPLC analysis of Diltiazem.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can differentiate between diastereomers like cis- and trans-diltiazem.[23] Diastereomers have different spatial arrangements, which results in distinct chemical environments for their respective protons. This leads to measurable differences in chemical shifts (δ) and coupling constants in their ¹H NMR spectra.[24][25] For example, a key distinguishing feature can be the chemical shift of the methoxy group protons, which was observed to have a significant upfield shift in a minor diastereomeric species formed in solution.[23]

Synthetic and Regulatory Implications

The synthesis of diltiazem can produce a mixture of stereoisomers.[26] While many synthetic routes involve classical resolution of a racemic mixture, modern approaches increasingly use asymmetric synthesis to selectively produce the desired (+)-cis-(2S,3S) isomer.[27] The synthesis of the optically active trans-isomers has also been specifically described, often for use as analytical reference standards or for pharmacological investigation.[5]

From a regulatory and drug development perspective, the trans isomers are considered process-related impurities. Their levels must be strictly controlled and quantified in the final drug product to ensure safety and efficacy, given their distinct and largely undesirable pharmacological profile.

Conclusion

The comparison between cis-(2S,3S)-diltiazem and (2R-trans)-diltiazem hydrochloride is a quintessential example of the profound influence of stereochemistry in pharmacology. While structurally similar, their biological activities diverge dramatically. The (+)-cis isomer is a potent L-type calcium channel blocker and the basis of diltiazem's therapeutic success.[11][15] In stark contrast, the (2R-trans) isomer is vastly less potent at this primary target, rendering it therapeutically inactive for diltiazem's main indications.[5] However, its retained activity at secondary targets like the mitochondrial Na⁺/Ca²⁺ exchanger underscores the importance of stereoisomeric purity.[16] For researchers and drug development professionals, this knowledge reinforces the necessity of employing and developing highly selective analytical methods, such as chiral HPLC, to guarantee the stereochemical integrity, safety, and efficacy of the final pharmaceutical product.

References

-

Diltiazem - StatPearls - NCBI Bookshelf - NIH. ([Link])

-

Diltiazem - Wikipedia. ([Link])

-

Zucchi, R., Ronca-Testoni, S., & Ronca, G. (1989). Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels. Pharmacological Research, 21(3), 263-269. ([Link])

-

diltiazem hydrochloride for injection Clinical Pharmacology | Pfizer Medical - US. ([Link])

-

What is the mechanism of Ditiazem Hydrochloride? - Patsnap Synapse. ([Link])

-

Diltiazem (Cardizem, Tiazac, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. ([Link])

-

Yoshida, T., Takahashi, M., & Fujimoto, M. (1991). Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels. European journal of pharmacology, 206(3), 231-236. ([Link])

-

Lund, W. (1994). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 37(13), 1934-1942. ([Link])

-

Fülöp, F., Huber, I., Bernáth, G., & Kóbor, J. (1991). Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1, 5-benzothiazepine coronary vasodilator. Journal of the Chemical Society, Perkin Transactions 2, (11), 1855-1858. ([Link])

-

Chankvetadze, B., Kartozia, I., & Blaschke, G. (2002). Simultaneous enantioseparation of cis-diltiazem hydrochloride and its metabolite cis-desacetyldiltiazem using high-performance liquid chromatography and capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 27(1-2), 161-166. ([Link])

-

Al-Zehouri, J., Al-Madi, S., & Al-Assi, A. (2014). Simultaneous assay of four stereoisomers of diltiazem hydrochloride. Application to in vitro chiral inversion studies. Journal of the Chilean Chemical Society, 59(1), 2315-2319. ([Link])

-

Tanaka, T., Inoue, H., Date, T., Okamura, K., Aoe, K., Takeda, M., ... & Kikkawa, K. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical and Pharmaceutical Bulletin, 40(6), 1476-1480. ([Link])

-

Quaglia, M. G., Donati, E., Fanali, S., & Santoro, N. (2005). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. Journal of pharmaceutical and biomedical analysis, 37(4), 695-701. ([Link])

-

An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and HPLC Techniques - SciSpace. ([Link])

-

Analysis of diltiazem and its related substances by HPLC and HPLC/MS - ResearchGate. ([Link])

-

Enantioselective synthesis of calcium channel blockers of the diltiazem group - ResearchGate. ([Link])

-

Asymmetric syntheses of (+)-diltiazem hydrochloride - ResearchGate. ([Link])

-

Diltiazem - PubChem. ([Link])

-

REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020 - ResearchGate. ([Link])

-

Ananthanarayanan, V. S., Pirritano, S., & Taylor, L. (1993). Interaction of calcium channel antagonists with calcium: spectroscopic and modeling studies on diltiazem and its Ca2+ complex. Journal of the American Chemical Society, 115(19), 8615-8622. ([Link])

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. ([Link])

-

NMR spectroscopy in pharmacy - alpaipars. ([Link])

-

Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques - Oriental Journal of Chemistry. ([Link])

-

Diltiazem hydrochloride - PrescriberPoint. ([Link])

-

Diltiazem hydrochloride - Teva Canada. ([Link])

-

Sham, J. S., & Takeo, S. (1991). Diltiazem Inhibition of Sodium-Induced Calcium Release. Effects on Energy Metabolism of Heart Mitochondria. American journal of hypertension, 4(7 Pt 2), 435S-438S. ([Link])

-

Sham, J. S., & Takeo, S. (1990). and l-cis-diltiazem have anti-ischemic action in the isolated, perfused working rat heart. Journal of molecular and cellular cardiology, 22(8), 929-939. ([Link])

-

Diltiazem: Package Insert / Prescribing Information / MOA - Drugs.com. ([Link])

-

Diltiazem HCl - Optional[13C NMR] - Chemical Shifts - SpectraBase. ([Link])

-

Effects of Stereoisomers on Drug Activity - IntechOpen. ([Link])

-

Glossmann, H., & Ferry, D. R. (1985). Temperature-dependent regulation of d-cis-[3H]diltiazem binding to Ca2+ channels by 1,4-dihydropyridine channel agonists and antagonists. Naunyn-Schmiedeberg's archives of pharmacology, 328(3), 276-281. ([Link])

-

Zhou, H. H., Silber, B. M., & Wood, A. J. (1991). Effects of calcium channel blockers on the pharmacokinetics of propranolol stereoisomers. British journal of clinical pharmacology, 31(4), 446-449. ([Link])

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development - American Pharmaceutical Review. ([Link])

-

L-(cis)-diltiazem - PubChem. ([Link])

-

Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry | LCGC International - Chromatography Online. ([Link])

-

Chiral HPLC Separations - Phenomenex. ([Link])

-

(+)-trans-Diltiazem hydrochloride - PubChem. ([Link])

Sources

- 1. Diltiazem - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 3. scite.ai [scite.ai]

- 4. ovid.com [ovid.com]

- 5. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfizermedical.com [pfizermedical.com]

- 8. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Diltiazem: Package Insert / Prescribing Information [drugs.com]

- 11. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. L-(cis)-diltiazem | C22H26N2O4S | CID 198107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. Simultaneous enantioseparation of cis-diltiazem hydrochloride and its metabolite cis-desacetyldiltiazem using high-performance liquid chromatography and capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. alpaipars.com [alpaipars.com]

- 25. Diltiazem hydrochloride(33286-22-5) 1H NMR spectrum [chemicalbook.com]

- 26. Diltiazem synthesis - chemicalbook [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

Technical Guide: (2R-trans)-Diltiazem Hydrochloride

The following technical guide is structured to serve as an authoritative reference for the identification, characterization, and control of (2R-trans)-Diltiazem Hydrochloride , a critical stereochemical impurity in the development of calcium channel blockers.

Stereochemical Identification, Analytical Control, and Impurity Profiling

CAS Number: 103532-27-0 Role: Pharmacopeial Impurity Standard (EP Impurity A / USP Related Compound A) Active Pharmaceutical Ingredient (API) Counterpart: Diltiazem HCl (CAS: 33286-22-5)

Executive Technical Summary

This compound is the diastereomeric impurity of the antihypertensive drug Diltiazem. While the therapeutic API exists as the (+)-cis-(2S,3S) isomer, the (2R-trans) variant represents a specific stereochemical deviation at the C2 position of the benzothiazepine ring.

For drug development professionals, this compound is not a therapeutic target but a Critical Quality Attribute (CQA) marker. Its presence indicates a loss of stereocontrol during the cyclization of the benzothiazepine ring or post-synthesis epimerization. Regulatory bodies (ICH, FDA, EMA) require stringent monitoring of this isomer due to its potential to alter the safety and efficacy profile of the final drug product.

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | (2R,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate hydrochloride |

| Stereochemistry | (2R, 3S) - trans configuration |

| Molecular Formula | C₂₂H₂₆N₂O₄S[][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 450.98 g/mol |

| Solubility | Soluble in water, methanol, and chloroform; sparingly soluble in anhydrous ethanol. |

| Appearance | White to off-white crystalline powder |

Stereochemical Intelligence & Mechanism of Formation

The pharmacological potency of Diltiazem is strictly linked to its cis-(2S,3S) geometry. The (2R-trans) isomer arises primarily through C2-epimerization .

The Epimerization Mechanism

The C2 position is alpha to the sulfur atom and benzylic to the p-methoxyphenyl group, making the C2 proton acidic. Under basic conditions or thermal stress, the C2 proton can be abstracted, leading to a planar enolate-like intermediate. Reprotonation can occur from the opposite face, inverting the configuration from (S) to (R).

Because the trans configuration minimizes steric strain between the bulky C2-phenyl and C3-acetate groups compared to the cis form, the (2R-trans) isomer is often thermodynamically favored over the kinetic cis product.

Figure 1: Mechanism of C2-epimerization converting the active API into the (2R-trans) impurity.[3]

Analytical Characterization Protocol

Distinguishing the (2R-trans) isomer from the active (2S,3S) drug requires high-resolution chromatography, as standard C18 methods may fail to resolve these diastereomers adequately.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed to be self-validating : the system suitability criteria ensure that the column and mobile phase are performing correctly before any samples are quantified.

Objective: Quantify (2R-trans)-Diltiazem HCl (Impurity A) in the presence of Diltiazem HCl.

A. Chromatographic Conditions[9][10][11]

-

Column: Octylsilyl silica gel (C8) or specialized Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

-

Recommendation: Inertsil C8-3, 4.6 mm × 150 mm, 5 µm (or equivalent).

-

-

Mobile Phase:

-

Buffer: Dissolve 1.15 g of Ammonium Dihydrogen Phosphate in 1000 mL water. Adjust pH to 6.2 with dilute phosphoric acid.

-

Mixture: Buffer : Acetonitrile : Methanol (50 : 25 : 25 v/v/v).

-

-

Flow Rate: 1.0 mL/min.[12]

-

Detection: UV absorption at 240 nm.

-

Temperature: 25°C.

-

Injection Volume: 20 µL.

B. System Suitability (The "Self-Validating" Step)

Before running unknown samples, inject a System Suitability Solution containing both Diltiazem HCl and (2R-trans)-Diltiazem HCl (Impurity A).

-

Resolution (Rs): The resolution between the Diltiazem peak and the Impurity A peak must be > 3.0 .

-

Why? A lower resolution indicates column degradation or incorrect pH, leading to inaccurate impurity quantification.

-

-

Tailing Factor: Not more than 1.5 for the Diltiazem peak.

-

Relative Retention Time (RRT):

-

Diltiazem: 1.0

-

Impurity A ((2R-trans)): Typically ~1.1 to 1.2 (elutes after the main peak on C8 systems due to higher hydrophobicity of the trans arrangement).

-

Figure 2: Self-validating analytical workflow for impurity quantification.

Quantitative Specifications & Reference Data

The following data is essential for calculating relative response factors and establishing purity standards.

| Property | Value | Notes |

| UV Max (λmax) | 237 nm | Strong absorption due to the p-methoxybenzoyl chromophore. |

| Melting Point | 210–215°C (dec.) | Distinct from the cis-isomer (207–212°C); ranges often overlap, making MP unreliable for ID. |

| Specific Rotation [α]D | +95° to +105° | (c=1, Methanol). The active drug is ~+115°. |

| pKa | ~7.7 (Amine) | Basic nitrogen facilitates salt formation with HCl. |

References

-

European Directorate for the Quality of Medicines (EDQM). "Diltiazem Hydrochloride: Impurity A." European Pharmacopoeia Reference Standards. Link

-

United States Pharmacopeia (USP). "Diltiazem Hydrochloride: Related Compound A." USP Reference Standards Catalog. Link

-

LGC Standards. "this compound Data Sheet." LGC Standards. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 39186 (Diltiazem)." PubChem. Link

-

Quaglia, M. G., et al. "Analysis of diltiazem and its related substances by HPLC and HPLC/MS." Journal of Pharmaceutical and Biomedical Analysis, 2005.[9] Link

Sources

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. orientjchem.org [orientjchem.org]

- 7. CAS RN 33286-22-5 | Fisher Scientific [fishersci.com]

- 8. (+)-cis-Diltiazem Hydrochloride | 33286-22-5 | TCI AMERICA [tcichemicals.com]

- 9. Analysis of diltiazem and its related substances by HPLC and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Calcium channel blocking activity of (2R-trans)-Diltiazem

Technical Whitepaper: Stereoselective Pharmacology of Benzothiazepines – The (2R-trans)-Diltiazem Profile

Executive Summary

This technical guide analyzes the calcium channel blocking activity of (2R-trans)-Diltiazem , the diastereomer of the clinically prevalent (2S,3S)-cis-diltiazem. While the (2S,3S) isomer is a potent vasodilator used in managing angina and hypertension, the (2R-trans) congener exhibits a distinct pharmacological profile characterized by significantly reduced affinity for the

This document serves as a guide for researchers using (2R-trans)-diltiazem as a stereochemical probe to map the steric constraints of the benzothiazepine (BTZ) binding pocket. We detail the structural basis of this reduced efficacy, provide rigorous patch-clamp protocols for validating stereoselective block, and define the kinetic parameters required to distinguish specific vs. non-specific channel inhibition.

Molecular Architecture & Binding Kinetics

The L-type calcium channel (Cav1.[1][2][3][4][5]2) is a complex transmembrane protein where the benzothiazepine binding site is located at the interface of the IV-S6 and III-S6 transmembrane segments. The high-affinity binding of diltiazem is strictly governed by the "use-dependent" or "frequency-dependent" mechanism, meaning the drug binds preferentially to the channel in its open or inactivated states, rather than the resting state.

The Stereochemical Mismatch

The clinical efficacy of diltiazem relies on the (2S, 3S)-cis configuration. The acetoxy group at C3 and the 4-methoxyphenyl group at C2 are positioned on the same side of the thiazepine ring (cis), creating a specific "bent" conformation that fits the hydrophobic pocket of the pore.

In (2R-trans)-Diltiazem :

-

The C2 and C3 substituents are on opposite sides of the ring.

-

Steric Clash: This "trans" geometry prevents the molecule from adopting the necessary conformation to bridge the III-S6 and IV-S6 helices.

-

Result: The affinity (

) drops by approximately 1-2 orders of magnitude compared to the cis-isomer. The (2R-trans) isomer fails to stabilize the inactivated state effectively, leading to a loss of the characteristic "use-dependent" block seen with the clinical drug.

State-Dependent Binding Pathway

The following diagram illustrates the kinetic cycle. Note that (2R-trans)-diltiazem (Red path) has a high dissociation rate (

Figure 1: State-dependent binding cycle. The (2S,3S) isomer (Green) stabilizes the inactivated state, causing accumulation of block. The (2R-trans) isomer (Red) dissociates too rapidly to maintain effective block at physiological frequencies.

Experimental Validation: Patch-Clamp Protocol

To scientifically validate the activity (or lack thereof) of (2R-trans)-diltiazem, one must use a Whole-Cell Voltage Clamp protocol designed to test use-dependence. A simple tonic block protocol will likely show negligible activity for the trans isomer, potentially leading to false negatives if the goal is to characterize low-affinity binding.

Causality in Experimental Design

-

Why Whole-Cell? Allows precise control of the transmembrane voltage to toggle the channel between Resting (-80 mV) and Inactivated (0 mV or positive) states.

-

Why Barium (

) as Charge Carrier? -

Holding Potential (

):-

Protocol A (

): Biases channels to the Resting state. Diltiazem binds poorly here. -

Protocol B (

): Biases channels to the Inactivated state. This is where BTZ sensitivity is maximized.

-

Step-by-Step Workflow

-

Preparation: Isolate cardiomyocytes or use HEK293 cells stably expressing Cav1.2 (

, -

Internal Solution: Cs-Aspartate based (to block

currents). -

External Solution: 10 mM

Tyrode’s solution. -

Seal Formation: Achieve

seal; rupture membrane for whole-cell mode. -

Run-up Stabilization: Wait 5-10 mins for current amplitude to stabilize.

-

Voltage Protocol (The "Train"):

-

Apply a train of depolarizing pulses from -80 mV to +10 mV.

-

Frequency: 2 Hz (Critical: High frequency is required to expose the "trans" isomer's inability to accumulate block).

-

Duration: 200 ms per pulse.

-

Pulse Count: 20 pulses.

-

-

Perfusion: Apply (2R-trans)-Diltiazem (start at

).

Data Acquisition Logic

Figure 2: Experimental workflow for assessing frequency-dependent block.

Data Analysis & Interpretation

When analyzing the data, you will observe distinct differences between the isomers. The (2R-trans) isomer will likely act as a negative control in many pharmacological assays, but it may show weak activity at high concentrations (

Comparative Efficacy Table

| Parameter | (2S, 3S)-cis-Diltiazem (Active Drug) | (2R-trans)-Diltiazem (Comparator) | Significance |

| IC50 (Resting State) | Both isomers bind poorly to resting channels. | ||

| IC50 (Inactivated State) | CRITICAL: The trans isomer lacks high-affinity binding to the inactivated state. | ||

| Use-Dependence | Strong (Block increases with pulse train) | Weak / Negligible | (2R-trans) dissociates too fast between pulses. |

| Stereoselectivity Ratio | Reference (1.0) | ~1/100th potency | Demonstrates strict steric requirement of the BTZ pocket. |

Interpreting the "Trans" Signal

If you observe block with (2R-trans)-diltiazem, verify the following:

-

Concentration: Are you using supratherapeutic doses (

)? At high concentrations, non-specific pore plugging can occur regardless of stereochemistry. -

Purity: Is the sample contaminated with the cis-isomer? Even 1% contamination of the potent (2S,3S) form can mimic activity in a pure (2R-trans) sample. Always run a chiral HPLC check on your reagents.

References

-

Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels." Pharmacological Reviews. Link

-

Hockerman, G. H., et al. (1997). "Molecular determinants of drug binding and action on L-type calcium channels." Annual Review of Pharmacology and Toxicology. Link

-

Striessnig, J., et al. (1998). "Structural basis of drug binding to L-type Ca2+ channels." Trends in Pharmacological Sciences. Link

-

Hering, S., et al. (1996). "Transfer of the benzothiazepine selectivity of the L-type calcium channel to the alpha1A subunit." Journal of Biological Chemistry. Link

-

Dilmac, N., et al. (2003).[6] "Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels."[6] British Journal of Pharmacology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Stereoselective behavior of the functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a new L-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extracellular localization of the benzothiazepine binding domain of L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ channel blocker, diltiazem, prevents physical dependence and the enhancement of protein kinase C activity by opioid infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

(2R-trans)-Diltiazem: A Comprehensive Technical Guide on its Toxicity Profile and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Diltiazem's Profile

Diltiazem, a cornerstone in the management of cardiovascular diseases, is a benzothiazepine calcium channel blocker renowned for its efficacy in treating hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic action is primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a reduction in heart rate and contractility.[2] However, the pharmacological and toxicological profile of diltiazem is not monolithic; it is critically dependent on its stereochemistry.

Diltiazem possesses two chiral centers, giving rise to four stereoisomers: the cis-isomers ((2S,3S) and (2R,3R)) and the trans-isomers ((2R,3S) and (2S,3R)). The therapeutically active and commercially available form is the (2S,3S)-cis-isomer, commonly referred to as d-cis-diltiazem.[3] This guide, however, focuses on a specific, less-studied stereoisomer: (2R-trans)-Diltiazem , also known as (+)-trans-Diltiazem or Diltiazem Related Compound A.[4][5]

As an impurity or a related substance in the synthesis of the active pharmaceutical ingredient (API), understanding the toxicological and safety profile of (2R-trans)-Diltiazem is of paramount importance for drug development professionals and researchers. This in-depth technical guide provides a comprehensive overview of the available data on the toxicity and safety of (2R-trans)-Diltiazem, contextualized within the broader understanding of diltiazem's pharmacology.

Pharmacological Activity: A Tale of Diminished Potency

The primary mechanism of action of diltiazem is the blockade of L-type calcium channels.[6] Extensive research has demonstrated a significant difference in the pharmacological activity between the cis and trans isomers of diltiazem.

Studies have shown that the trans-isomers of diltiazem are considerably less potent as calcium channel blockers compared to the therapeutic d-cis isomer.[7] Specifically, both the (+)-trans (2R,3S) and (-)-trans (2S,3R) isomers have been found to be much less active, with a shorter duration of action.[7] While all four stereoisomers of diltiazem have been shown to bind to benzothiazepine receptors on calcium channels, their affinity varies significantly. The order of potency for inhibiting the binding of radiolabeled d-cis-diltiazem is:

d-cis > l-cis > d-trans = l-trans[8]

This indicates that the (2R-trans) isomer possesses a substantially lower affinity for the primary therapeutic target. This diminished pharmacological activity is a critical factor to consider when evaluating its potential toxicity.

Caption: Relative binding affinity of diltiazem stereoisomers to L-type calcium channels.

Toxicity Profile of Diltiazem (d-cis Isomer): The Reference Point

Due to the scarcity of specific toxicological studies on (2R-trans)-Diltiazem, it is instructive to first understand the well-documented toxicity profile of the active d-cis isomer, which serves as a critical reference. Overdose and toxicity associated with diltiazem are extensions of its therapeutic effects.[9]

Acute Toxicity:

The primary manifestations of acute diltiazem toxicity are cardiovascular in nature and include:

-

Hypotension: Severe and refractory low blood pressure.[10]

-

Bradycardia: A significant slowing of the heart rate.[11]

-

Atrioventricular (AV) Block: Disruption of the electrical conduction system of the heart.[11]

-

Cardiogenic Shock: The heart's inability to pump enough blood to meet the body's needs.[10]

Metabolic disturbances, such as hyperglycemia, can also occur in overdose situations.[11]

| Animal Species | Route of Administration | LD50 (mg/kg) |

| Mouse | Oral | 415-740[12] |

| Rat | Oral | 560-810[12][13] |

| Mouse | Intravenous | 60[12] |

| Rat | Intravenous | 38[12] |

| Dog | Oral | >50[12] |

Chronic Toxicity:

Long-term administration of diltiazem is generally well-tolerated. The primary target organs for toxicity in animal studies have been identified as the liver and kidneys.[12] Clinically, diltiazem therapy can be associated with mild and transient elevations in serum aminotransferase levels.[14] Rare instances of clinically apparent liver injury have been reported, often with features of hypersensitivity.[14]

Reproductive and Developmental Toxicity:

Animal studies have indicated that diltiazem may cause adverse effects on the fetus.[15] It is classified as a developmental toxicant by some regulatory bodies.[16]

Carcinogenicity and Mutagenicity:

Carcinogenicity studies in mice and rats have not shown evidence of diltiazem-related neoplastic findings.[17] Diltiazem was also found to be negative for clastogenic effects in in-vitro and in-vivo assays.[17]

Toxicity Profile of (2R-trans)-Diltiazem: An Evidence Gap

A thorough review of the scientific literature reveals a significant lack of specific toxicological data for (2R-trans)-Diltiazem. There are no publicly available acute toxicity studies (e.g., LD50 values) or detailed chronic, reproductive, or carcinogenicity studies specifically for this isomer.

Inference and Expert Assessment:

Given that (2R-trans)-Diltiazem exhibits significantly lower pharmacological activity and affinity for the L-type calcium channel compared to the d-cis isomer, it is reasonable to hypothesize that its acute toxicity profile, particularly the cardiotoxic effects, would be substantially less pronounced. The toxic effects of diltiazem are intrinsically linked to its calcium channel blocking activity; therefore, a less potent isomer would likely require a much higher dose to elicit similar adverse effects.

However, this remains a well-reasoned hypothesis in the absence of direct experimental evidence. It is crucial for researchers and drug developers to acknowledge this data gap and not assume a complete lack of toxicity. The possibility of off-target effects or different metabolic pathways for the trans-isomer cannot be entirely ruled out without specific investigation.

Safety Data Sheet (SDS) for Diltiazem Hydrochloride: A Practical Guide for Handling

In a laboratory or manufacturing setting, (2R-trans)-Diltiazem would be encountered as a related substance or impurity within diltiazem hydrochloride. Therefore, the safety precautions outlined in the Safety Data Sheet (SDS) for diltiazem hydrochloride are directly applicable. The following is a synthesis of key information from various supplier SDS documents.[2][8]

1. Hazard Identification:

-

GHS Classification: Acute Toxicity, Oral (Category 4).[8]

-

Signal Word: Warning.[8]

-

Potential Health Effects: May cause harm to the unborn child.[15] Ingestion can lead to dizziness, fatigue, hypotension, and edema.[15]

2. First-Aid Measures:

-

Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.[2]

-

Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing.

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

3. Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[13] Wash thoroughly after handling.[8]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[13] Protect from light.[13]

4. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[13]

-

Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[13]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[13]

Caption: Emergency response workflow for a diltiazem hydrochloride spill.

Conclusion and Recommendations

The available evidence strongly indicates that (2R-trans)-Diltiazem is a significantly less pharmacologically active stereoisomer of diltiazem. Its affinity for the L-type calcium channel, the primary therapeutic target, is markedly lower than that of the active d-cis isomer. While this suggests a correspondingly lower potential for acute, mechanism-based toxicity, a definitive toxicological profile for (2R-trans)-Diltiazem remains to be established through direct experimental studies.

For researchers, scientists, and drug development professionals, the key takeaways are:

-

Assume a Conservative Stance: In the absence of data, handle (2R-trans)-Diltiazem with the same precautions as diltiazem hydrochloride, following the guidelines in the Safety Data Sheet.

-

Contextualize Pharmacological Activity: The reduced pharmacological potency of the trans-isomer is a critical piece of information for risk assessment.

-

Impurity Profiling: For those involved in the synthesis and manufacturing of diltiazem, understanding the profile of this and other related substances is essential for ensuring the quality and safety of the final drug product.

Further research into the specific toxicological properties of the individual stereoisomers of diltiazem would be a valuable contribution to the field of pharmaceutical sciences.

References

-

Medline. SAFETY DATA SHEET: Diltiazem Hydrochloride Injection.

-

Carl ROTH. Safety Data Sheet: Diltiazem hydrochloride.

-

Taira, N., et al. (1992). Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity. Chemical & Pharmaceutical Bulletin, 40(6), 1476-1480.

-

Pfizer. Material Safety Data Sheet: Diltiazem Hydrochloride Tablets.

-

Fermion. Safety Data Sheet: Diltiazem hydrochloride.

-

PubChem. Diltiazem Hydrochloride.

-

Ali-Ahmed, F., & Unni, S. (2016). A Combined Overdose of Diltiazem and Amlodipine: A Challenging Case. Journal of Cardiology and Therapy, 3(4).

-

PubChem. Diltiazem.

-

Therapeutic Goods Administration (TGA). AusPAR: Diltiazem hydrochloride.

-

WikEM. Calcium channel blocker toxicity.

-

Rana, C., et al. (2015). Massive Overdose of Calcium Channel Antagonist and Successful Management. Journal of Clinical & Experimental Cardiology, 6(10).

-

Merck Millipore. SAFETY DATA SHEET: Diltiazem, Hydrochloride.

-

Life in the Fast Lane (LITFL). Calcium Channel Blocker Toxicity.

-

Fisher Scientific. SAFETY DATA SHEET: (+)-cis-Diltiazem hydrochloride.

-

University of Hertfordshire. Diltiazem.

-

Australian Government Department of Health. Australian Public Assessment Report for Diltiazem hydrochloride.

-

Pharmaffiliates. Diltiazem Hydrochloride-impurities.

-

Zare, A. G., et al. (1991). Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels. European Journal of Pharmacology: Molecular Pharmacology Section, 207(2), 147-154.

-

Medscape. Calcium Channel Blocker Toxicity.

-

NHS. Side effects of diltiazem.

-

National Institute of Diabetes and Digestive and Kidney Diseases. Diltiazem. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Ferner, R. E., & Volans, G. N. (1993). Fatal Diltiazem Overdose: Report of Four Cases and Review of the Literature. Postgraduate Medical Journal, 69(812), 474–476.

-

Bradberry, S. M., & Vale, J. A. (1994). Overdose of diltiazem. BMJ, 309(6948), 184.

-

Simson Pharma Limited. (2R-trans)-Diltiazem Hydrochloride.

-

BOC Sciences. This compound.

-

LookChem. This compound CAS NO.103532-27-0.

-

CymitQuimica. This compound.

Sources

- 1. bmj.com [bmj.com]

- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis of the optically active trans-isomers of diltiazem and their cardiovascular effects and Ca-antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of four diltiazem stereoisomers on binding of d-cis-[3H]diltiazem and (+)-[3H]PN200-110 to rabbit T-tubule calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Temperature-dependent regulation of d-cis-[3H]diltiazem binding to Ca2+ channels by 1,4-dihydropyridine channel agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vetmeds.org [vetmeds.org]

- 10. researchgate.net [researchgate.net]

- 11. Diltiazem - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Effects of calcium channel blockers on the pharmacokinetics of propranolol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tga.gov.au [tga.gov.au]

- 16. Stereospecific action of diltiazem on the mitochondrial Na-Ca exchange system and on sarcolemmal Ca-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. knowledge.e.southern.edu [knowledge.e.southern.edu]

Methodological & Application

Comprehensive Guide to the Solubility of (2R-trans)-Diltiazem Hydrochloride in Organic Solvents: Methodologies and Protocols

An Application Note for Researchers and Drug Development Professionals

Abstract

(2R-trans)-Diltiazem Hydrochloride, the therapeutically active cis-isomer, is a calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] A thorough understanding of its solubility in various organic solvents is a cornerstone of successful drug development, impacting everything from synthesis and purification to the formulation of stable and bioavailable dosage forms. This application note provides a detailed overview of the solubility characteristics of Diltiazem Hydrochloride, supported by established data and a comprehensive, field-proven protocol for its experimental determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug molecule from the laboratory to a patient is critically dependent on its physicochemical properties, with solubility being paramount. For an active pharmaceutical ingredient (API) like Diltiazem Hydrochloride, solubility data dictates crucial decisions in process chemistry and formulation science.

-

Process Chemistry: Solubility in organic solvents governs the choice of reaction media, crystallization conditions for purification, and the efficiency of isolation steps. Optimizing these processes based on accurate solubility data can significantly enhance yield, purity, and cost-effectiveness.[3]

-

Formulation Development: The ability to dissolve the API in appropriate solvent systems is fundamental for creating diverse dosage forms, from oral solutions and injectables to advanced drug delivery systems like transdermal patches.[4] Poor solubility can lead to challenges in achieving desired drug loading, content uniformity, and stability.

-

Bioavailability: While aqueous solubility is directly linked to absorption, understanding solubility in organic solvents is crucial for developing lipid-based formulations and for predicting the drug's behavior in non-aqueous physiological environments.

This guide is designed to provide researchers with both the foundational knowledge and the practical tools necessary to accurately assess and utilize the solubility of Diltiazem Hydrochloride.

Physicochemical Profile of Diltiazem Hydrochloride

Understanding the inherent properties of the Diltiazem Hydrochloride molecule is essential for interpreting its solubility behavior. The presence of a tertiary amine, an ester group, and a hydrochloride salt form all contribute to its interactions with different solvents.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₆N₂O₄S·HCl | [5] |

| Molecular Weight | 450.98 g/mol | [1][6] |

| Appearance | White crystals or crystalline powder | [7] |

| Melting Point | ~207.5 - 212 °C | [8] |

| pKa | 7.5 | [9] |

| logP (Octanol/Water) | 3.1 (for free base) | [2] |

| Specific Rotation | +110° to +116° (10 mg/mL in water) | [5] |

The molecule's hydrochloride salt form enhances its aqueous solubility but also influences its interactions with polar organic solvents. Its pKa of 7.5 indicates that it is a weak base, and its solubility can be significantly affected by the pH of the medium.[9]

Solubility Profile in Organic Solvents

The solubility of Diltiazem Hydrochloride spans a wide spectrum across various organic solvents, reflecting the complex interplay of polarity, hydrogen bonding capability, and the acidic/basic nature of the solvent. The following table consolidates qualitative and semi-quantitative data from official pharmacopeias and literature.

| Solvent | USP/JP Terminology | Interpretation (Approx. parts of solvent for 1 part of solute) | Source(s) |

| Formic Acid | Very Soluble | Less than 1 | [7] |

| Methanol | Freely Soluble | From 1 to 10 | [7][10][11] |

| Chloroform | Freely Soluble | From 1 to 10 | [7][8][11] |

| Methylene Chloride | Freely Soluble | From 1 to 10 | [10] |

| Dimethyl Sulfoxide (DMSO) | Soluble | From 10 to 30 | [12] |

| Ethanol (99.5%) | Slightly Soluble | From 100 to 1000 | [7][8] |

| Acetonitrile | Sparingly Soluble | From 30 to 100 | [7][13] |

| Acetic Anhydride | Slightly Soluble | From 100 to 1000 | [7] |

| Acetone | Sparingly Soluble | From 30 to 100 | [13] |

| Diethyl Ether | Practically Insoluble | More than 10,000 | [7] |

| Benzene | Practically Insoluble | More than 10,000 | [8][11] |

Note: The interpretations are based on the definitions provided in the United States Pharmacopeia (USP) and Japanese Pharmacopoeia (JP).

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility, valued for its simplicity and reliability.[12] The protocol below provides a self-validating system for obtaining accurate and reproducible data.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment

-

This compound reference standard (USP or equivalent)

-

High-purity organic solvents (HPLC grade or higher)

-

Analytical balance (±0.01 mg sensitivity)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker with temperature control (or a shaker inside a calibrated incubator)

-

Centrifuge capable of accommodating the vials

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

-

Volumetric flasks and pipettes (Class A)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15]

Experimental Workflow Diagram

Caption: Shake-Flask Method Workflow.

Step-by-Step Methodology

-

Preparation: Add an excess amount of Diltiazem HCl to a series of vials. The key is to ensure that a solid phase remains at equilibrium, confirming saturation. A starting point is ~20-50 mg for every 1 mL of solvent, adjusted based on expected solubility.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for a predetermined period.

-

Expert Insight: The time to reach equilibrium is critical. It can range from 24 to 72 hours. To validate, take samples at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are within an acceptable variance (e.g., <5%).

-

-

Sample Collection: Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle.

-

Sample Processing: a. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid. b. Carefully withdraw an aliquot of the clear supernatant using a glass syringe. c. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Dilution: Accurately perform and record serial dilutions of the clear filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted samples using a validated HPLC method.

Recommended HPLC Method for Quantification

A robust HPLC method is essential for accurate quantification. Based on USP monographs and literature, the following conditions are recommended.[5][16]

| Parameter | Recommended Condition |

| Column | C8 or C18, e.g., Zorbax C8 (5µ, 4.6mm×250mm) |

| Mobile Phase | Acetonitrile and Buffer (e.g., 0.1 M Sodium Acetate pH 6.2) in a 25:50 ratio with Methanol (25).[5] A simpler mobile phase of Buffer:Acetonitrile (60:40) has also been reported.[16] |

| Flow Rate | 1.0 - 1.6 mL/min |

| Detection Wavelength | 240 nm[5][15][17] |

| Column Temperature | Ambient or controlled (e.g., 50 °C)[7] |

| Injection Volume | 10 - 20 µL |

-

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to ICH guidelines to ensure trustworthy results. A calibration curve should be prepared using a Diltiazem HCl reference standard, with a correlation coefficient (r²) > 0.999.[14]

Causality and Key Experimental Considerations

The choices made during the experimental setup directly influence the quality of the solubility data.

Caption: Logic for Method Selection.

-

Solvent Purity: Impurities, especially water, can drastically alter the solvent's properties and affect the measured solubility. Always use high-purity, anhydrous solvents where appropriate.

-

Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is crucial for reproducibility.

-

Avoiding Supersaturation: Approaching equilibrium from an undersaturated state (by dissolving the solid in the solvent) is the most reliable method. Cooling a heated, saturated solution can lead to a metastable supersaturated state, yielding erroneously high solubility values.

-

Solid State Form: Ensure that the solid form (polymorph, salt form) of the Diltiazem HCl does not change during the experiment. It is good practice to analyze the remaining solid post-experiment by techniques like XRPD or DSC to confirm solid-state stability.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter that underpins numerous stages of pharmaceutical development. This application note provides a consolidated reference of its known solubility characteristics and a detailed, robust protocol for its experimental determination. By adhering to the principles of equilibrium, employing validated analytical techniques, and understanding the causality behind experimental choices, researchers can generate high-quality, reliable solubility data to accelerate their research and development efforts.

References

- Diltiazem Hydrochloride / Official Monographs for Part I. (n.d.). Japanese Pharmacopoeia.

- BenchChem. (2025). An In-Depth Technical Guide to the Solubility and Stability of N-Desmethyl Diltiazem Hydrochloride.

- Der Pharma Chemica. (n.d.). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de.

- USP Monographs: Diltiazem Hydrochloride. (n.d.). Pharmacopeia.

- ResearchGate. (n.d.). Composition and physicochemical properties of diltiazem hydrochloride....

- SciSpace. (n.d.). Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage for.

- AERU, University of Hertfordshire. (2025, September 15). Diltiazem.

- Pooja M., Chaithra CN., & Rajasekaran S. (2023, March). Development and Validation of Novel Analytical Method for Estimation of Diltiazem HCL. International Journal of Pharmaceutical and Bio-Medical Science, 3(3), 102-106.

- Journal of Pharmaceutical Research. (2024, December 26). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method.

- CrystEngComm (RSC Publishing). (n.d.). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts.

- Chatpalliwar, V. A., et al. (n.d.). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. PMC.

- DILTIAZEM T (diltiazem hydrochloride) Product Monograph. (2021, May 18).

- PubChem. (n.d.). Diltiazem Hydrochloride.

- International Journal of Drug Regulatory Affairs. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC.

- Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets. (n.d.). PMC.

- PubChem. (n.d.). Diltiazem.

- Diltiazem Hydrochloride USP 2025. (2025, February 14).

- Diltiazem Hydrochloride. (2011, November 23).

- ChemicalBook. (n.d.). Diltiazem hydrochloride CAS#: 33286-22-5.

- SciSpace. (n.d.). Development and validation of a dissolution test for diltiazem hydrochloride in immediate release capsules.

- accessdata.fda.gov. (n.d.). 74910 Diltiazem Hydrochloride Chemistry Review.

- Spectrophotometric Determination of Diltiazem Hydrochloride by Coloured Complex Formation. (n.d.).

- Effect of solvent type on retardation properties of diltiazem HCl form liquisolid tablets. (n.d.).

- ResearchGate. (n.d.). Diltiazem solubility in various solvents at different temperatures.

- IJCRT.org. (2022, November). SOLUBILITY ENHANCEMENT OF DILTIAZEM BY USING SOLID DISPERSION TECHNIQUES.

- Preparation and Evaluation of Diltiazem Hydrochloride Diffusion-Controlled Transdermal Delivery System. (n.d.). PMC.

Sources

- 1. Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diltiazem [sitem.herts.ac.uk]

- 4. Preparation and Evaluation of Diltiazem Hydrochloride Diffusion-Controlled Transdermal Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uspbpep.com [uspbpep.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Influence of Organic Acids on Diltiazem HCl Release Kinetics from Hydroxypropyl Methyl Cellulose Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diltiazem hydrochloride CAS#: 33286-22-5 [m.chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jopcr.com [jopcr.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. scispace.com [scispace.com]

- 16. ijdra.com [ijdra.com]

- 17. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Preparation and Validation of (2R-trans)-Diltiazem HCl Stock Solutions for Research Applications

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the preparation, validation, and storage of stock solutions of (2R-trans)-Diltiazem Hydrochloride (HCl). Diltiazem HCl is a calcium channel blocker widely utilized in cardiovascular research.[1] The accuracy and reproducibility of experimental results are fundamentally dependent on the precise concentration and stability of the stock solutions used. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established physicochemical principles to ensure the integrity of prepared solutions. We will delve into solvent selection, step-by-step preparation, quality control via UV-Vis spectrophotometry, and best practices for storage, all grounded in authoritative scientific data.

Introduction: The Criticality of a Well-Prepared Stock Solution

(2R-trans)-Diltiazem HCl is a benzothiazepine derivative that exerts its pharmacological effects by inhibiting the influx of extracellular calcium ions across the membranes of myocardial and vascular smooth muscle cells.[1][2] In a research context, this activity makes it an invaluable tool for studying angina, hypertension, and cardiac arrhythmias.[3] However, the reliability of any in vitro or in vivo study hinges on the precise and accurate preparation of the initial drug solutions.

Diltiazem HCl is susceptible to degradation, primarily through hydrolysis, which can be influenced by pH, temperature, and aqueous environments.[2][4][5] The major degradation product, desacetyl-diltiazem, exhibits significantly reduced pharmacological activity, ranging from 25% to 50% of the parent compound.[4][6] Therefore, a protocol that not only describes the "how" but also explains the "why" of each step is essential for mitigating degradation and ensuring experimental validity. This document provides such a protocol, integrating self-validating quality control steps to foster confidence in your research outcomes.

Physicochemical Properties of (2R-trans)-Diltiazem HCl

A thorough understanding of the compound's properties is the foundation of a robust protocol. The following table summarizes key data for (2R-trans)-Diltiazem HCl.

| Property | Value | Source(s) |

| Chemical Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | [7] |

| Molecular Formula | C₂₂H₂₆N₂O₄S · HCl | [8][9] |

| Molecular Weight | 450.98 g/mol | [6][8][10] |

| Appearance | White to off-white crystalline powder | [6][8][11] |

| Melting Point | 210-215°C (with decomposition) | [11] |

| Solubility | Freely soluble in water, methanol, and chloroform. Slightly soluble in anhydrous ethanol. | [1][8][11] |

| UV λmax | ~237-240 nm in various aqueous and organic solvents. | [12][13][14] |

| pH (1% aq. solution) | 4.3 - 5.3 | [8][11] |

Core Protocol: Preparation of a 10 mM Diltiazem HCl Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

Materials and Equipment

-

(2R-trans)-Diltiazem HCl powder (CAS: 33286-22-5)

-

Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

-

Sterile, nuclease-free water (for aqueous preparations)

-

Analytical balance (readable to 0.1 mg)

-

Calibrated micropipettes

-

Sterile conical tubes or vials (amber glass or polypropylene, light-protecting)

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Rationale for Solvent Selection

For research applications requiring long-term storage and compatibility with cell culture media (via high dilution), DMSO is the recommended solvent. Diltiazem HCl is soluble in DMSO, and solutions can be stored frozen with good stability.[8] For applications where DMSO is not suitable, sterile water can be used, but storage duration is more limited, and the risk of hydrolysis is higher.[4][8] Aqueous solutions should be prepared fresh whenever possible.

Step-by-Step Preparation Procedure

-

Calculate the Required Mass:

-

The molecular weight of Diltiazem HCl is 450.98 g/mol .

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L × 0.001 L × 450.98 g/mol = 0.00451 g

-

Mass (mg) = 4.51 mg